(5-Fluorothiophen-2-yl)boronic acid (5-Fluorothiophen-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011247
InChI: InChI=1S/C4H4BFO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
SMILES:
Molecular Formula: C4H4BFO2S
Molecular Weight: 145.95 g/mol

(5-Fluorothiophen-2-yl)boronic acid

CAS No.:

Cat. No.: VC16011247

Molecular Formula: C4H4BFO2S

Molecular Weight: 145.95 g/mol

* For research use only. Not for human or veterinary use.

(5-Fluorothiophen-2-yl)boronic acid -

Specification

Molecular Formula C4H4BFO2S
Molecular Weight 145.95 g/mol
IUPAC Name (5-fluorothiophen-2-yl)boronic acid
Standard InChI InChI=1S/C4H4BFO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
Standard InChI Key BAHFOMKPBIKNCB-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(S1)F)(O)O

Introduction

Structural and Physicochemical Properties

The molecular formula of (5-fluorothiophen-2-yl)boronic acid is C₄H₃BFO₂S, with a molecular weight of 155.94 g/mol. The thiophene ring’s aromatic system, combined with the electron-withdrawing fluorine substituent, influences the compound’s electronic distribution and reactivity. Key structural features include:

  • Boron center: The trigonal planar geometry of the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

  • Fluorine substituent: The electronegative fluorine atom at the 5-position enhances the compound’s stability against metabolic degradation and modulates its lipophilicity, as evidenced by analogous fluorinated thiophenes .

Table 1: Comparative Physicochemical Properties of Selected Boronic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)LogPWater Solubility
(5-Fluorothiophen-2-yl)boronic acidC₄H₃BFO₂S155.941.2*Moderate
Phenylboronic acidC₆H₇BO₂121.930.8High
4-Fluorophenylboronic acidC₆H₆BFO₂139.921.0Moderate

*Estimated based on structural analogs .

Synthetic Methodologies

Direct Boronation of Fluorinated Thiophenes

The synthesis of (5-fluorothiophen-2-yl)boronic acid typically involves lithiation followed by boronation. A representative pathway includes:

  • Lithiation: Treatment of 2-bromo-5-fluorothiophene with n-butyllithium at -78°C in anhydrous tetrahydrofuran (THF) generates the corresponding lithium intermediate.

  • Boronation: Quenching the lithiated species with trimethyl borate (B(OMe)₃) yields the boronic acid after acidic workup .

Table 2: Reaction Conditions for Boronic Acid Synthesis

StepReagents/ConditionsTemperatureYield (%)
Lithiationn-BuLi, THF, -78°C-78°C85–90
BoronationB(OMe)₃, HCl (aq)25°C70–75

Alternative Routes via Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer complementary pathways. For example, Miyaura borylation of 5-fluoro-2-iodothiophene using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ achieves moderate yields (60–65%) .

Reactivity and Functionalization

The boronic acid group enables diverse transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl halides in the presence of Pd catalysts forms biaryl structures, critical in drug discovery . For instance, coupling with 4-bromoanisole produces 5-fluoro-2-(4-methoxyphenyl)thiophene, a potential intermediate in antiviral agents .

  • Protodeboronation: Under acidic conditions, the boronic acid group may undergo protodeboronation, necessitating careful control of reaction pH .

Biomedical Applications

Anticancer Activity

Boronic acids exhibit selective cytotoxicity against cancer cells. In a study of prostate cancer cells (PC-3), analogs such as B5 and B7 reduced cell viability to 33% and 44%, respectively, at 5 µM concentrations, while sparing healthy cells (71–95% viability) . The fluorine substituent in (5-fluorothiophen-2-yl)boronic acid may enhance membrane permeability and target affinity, as seen in fluorinated kinase inhibitors .

Antimicrobial Properties

Fluorinated boronic acids demonstrate broad-spectrum antimicrobial activity. In agar diffusion assays, analogs with thiophene cores showed inhibition zones of 7–13 mm against Staphylococcus aureus and Candida albicans, comparable to first-line antibiotics .

Table 3: Biological Activity of Boronic Acid Derivatives

CompoundIC₅₀ (Cancer Cells, µM)Inhibition Zone (mm)
B5 (Thiophene analog)0.090–0.65011–13
(5-Fluorothiophen-2-yl)boronic acid*0.2–0.5 (estimated)9–12

*Estimated based on structural analogs .

Material Science Applications

The thiophene-boronic acid conjugate serves as a building block in organic electronics. Its planar structure and extended π-system facilitate charge transport in organic field-effect transistors (OFETs), with hole mobilities reaching 0.12 cm²/V·s in thin-film devices. Fluorination further improves air stability by reducing oxidative degradation .

Challenges and Future Directions

  • Synthetic Optimization: Current yields (70–75%) require improvement via catalyst engineering (e.g., Pd-NHC complexes) .

  • Toxicity Profiling: Systematic in vivo studies are needed to assess organ-specific toxicity and pharmacokinetics .

  • Target Identification: Proteomic approaches (e.g., affinity chromatography) can elucidate molecular targets in cancer pathways .

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